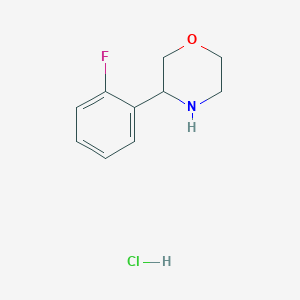

3-(2-Fluorophenyl)morpholine hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

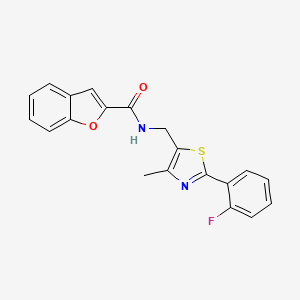

“3-(2-Fluorophenyl)morpholine hcl” is a chemical compound with the CAS Number: 2416234-20-1 . It has a molecular weight of 217.67 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 217.67 .

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonism A study reported the synthesis of a water-soluble neurokinin-1 receptor antagonist, demonstrating high affinity and oral activity. This compound was effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing the therapeutic potential of morpholine derivatives in treating these conditions (Harrison et al., 2001).

Crystal Structure and Biological Activity Another research focused on the synthesis, characterization, and crystal structure of a morpholine derivative, revealing its antibacterial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies for InhA protein. The compound showed remarkable anti-TB activity and superior antimicrobial activity, highlighting its potential in drug development (Mamatha S.V et al., 2019).

Antidepressive Activity A study on the synthesis and antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride revealed its potential as an antidepressant. The compound's structure was confirmed through various spectral studies, and its antidepressant activities were tested, showing promise for further investigation (Tao Yuan, 2012).

Antimicrobial Activity Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, synthesized a series of compounds with significant antimicrobial activity. Some compounds exhibited promising activity against bacterial strains and fungi, indicating their potential as antimicrobial agents (D. B. Janakiramudu et al., 2017).

Chemical Synthesis and Characterization Another study focused on the efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. This research highlighted the synthesis of alpha-(fluorophenyl)morpholine derivatives, contributing to the development of clinically relevant compounds (K. Brands et al., 2003).

Wirkmechanismus

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse target interactions.

Mode of Action

Indole derivatives, which share structural similarities with this compound, are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse physiological changes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by structurally similar indole derivatives , it’s plausible that this compound could interact with multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The diverse biological activities of similar indole derivatives suggest that this compound could potentially induce a wide range of molecular and cellular changes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXCSACJWFZMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838533.png)

![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B2838552.png)

![(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2838553.png)